7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
This compound is a complex heterocyclic molecule with a fused imidazo[4,5-b]pyridine core. Let’s break down its structure:
Core Structure: The central scaffold consists of an imidazo[4,5-b]pyridine ring system.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving several reactions. Key steps include cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine core, followed by selective functionalization.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura or Heck reactions are commonly employed for introducing aryl substituents.
Reductive Amination: The benzodioxole moiety can be introduced via reductive amination using an appropriate amine and aldehyde/ketone.
Fluorination: Trifluoromethyl groups are often introduced using specialized fluorinating agents.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, efficient purification, and scalability. specific proprietary methods may not be publicly disclosed.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the methoxy group or other susceptible positions.
Reduction: Reduction of the imidazo[4,5-b]pyridine core can yield related derivatives.
Substitution: Halogenation or other substitution reactions can modify the phenyl and benzodioxole groups.
Common Reagents: Palladium catalysts, strong bases, and halogenating agents.
Major Products: Various substituted derivatives with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Anticancer Agents: Investigations focus on its cytotoxic effects and interactions with cancer-related pathways.
Neuroscience: The compound’s impact on neuronal receptors and neurotransmitter systems is of interest.
Industrial Catalysts: Its catalytic properties may find applications in chemical processes.
Mechanism of Action
Molecular Targets: It likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused imidazo[4,5-b]pyridine core sets it apart.
Similar Compounds: Related heterocycles include imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines.
Properties
Molecular Formula |
C21H16F3N3O4 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H16F3N3O4/c1-29-15-6-11(7-16-19(15)31-10-30-16)14-8-17(28)26-20-18(14)27(9-25-20)13-4-2-12(3-5-13)21(22,23)24/h2-7,9,14H,8,10H2,1H3,(H,26,28) |
InChI Key |
VZDDQODACVHMCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3N(C=N4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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